Tris(tert-butoxy)silanol

Catalog No.
S1516665
CAS No.
18166-43-3
M.F
C12H28O4Si
M. Wt
264.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tert-butoxy)silanol

CAS Number

18166-43-3

Product Name

Tris(tert-butoxy)silanol

IUPAC Name

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane

Molecular Formula

C12H28O4Si

Molecular Weight

264.43 g/mol

InChI

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3

InChI Key

HLDBBQREZCVBMA-UHFFFAOYSA-N

SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C

The exact mass of the compound Tris(tert-butoxy)silanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(tert-butoxy)silanol is a crystalline solid organosilicon compound valued as a molecular precursor for advanced materials. Its structure, featuring a single reactive hydroxyl group and three sterically bulky tert-butoxy groups on a central silicon atom, provides a unique combination of controlled reactivity and high purity. Unlike conventional liquid silica sources such as tetraethoxysilane (TEOS), which are mixtures of oligomers, Tris(tert-butoxy)silanol is a discrete molecule that can be purified to very high levels (e.g., 99.999%). This makes it a critical building block for applications requiring precise stoichiometry and high reproducibility, such as in semiconductor manufacturing and the synthesis of well-defined catalysts and siloxane materials.

Substituting Tris(tert-butoxy)silanol with common, lower-cost silica precursors like tetraethoxysilane (TEOS) is not viable for applications requiring molecular-level precision. TEOS possesses four reactive ethoxy groups, leading to rapid, difficult-to-control hydrolysis and condensation, which typically produces amorphous, disordered silica networks. In contrast, the single reactive silanol group and large tert-butoxy groups of Tris(tert-butoxy)silanol enforce a controlled, stepwise reaction pathway. This steric hindrance is fundamental to creating well-defined structures like polyhedral oligomeric silsesquioxanes (POSS) or highly uniform thin films, which cannot be achieved with the aggressive, multi-directional polymerization of TEOS. Furthermore, as a purifiable crystalline solid, it provides a level of batch-to-batch consistency and reproducibility that is unattainable with liquid TEOS, which often contains a distribution of oligomeric species.

Precursor Purity & Physical Form: Enabling High Reproducibility

Tris(tert-butoxy)silanol is a white crystalline solid with a defined melting point of 63-65 °C. This contrasts sharply with tetraethoxysilane (TEOS), which is a liquid at room temperature and often exists as a mixture of monomer and oligomers. The solid nature of Tris(tert-butoxy)silanol allows for purification via sublimation or recrystallization to levels of 99.999% or higher, ensuring minimal batch-to-batch variation. Liquid precursors like TEOS cannot be purified to this extent, making Tris(tert-butoxy)silanol the necessary choice for applications where precursor purity directly impacts device performance and process yield.

Evidence DimensionPhysical State & Purity
Target Compound DataCrystalline solid, purifiable to >99.999%
Comparator Or BaselineTEOS: Liquid, typically a mixture of monomer and oligomers, lower purity
Quantified DifferenceDiscrete, high-purity solid vs. lower-purity liquid mixture
ConditionsStandard temperature and pressure.

For high-value processes like semiconductor fabrication, the superior purity and defined molecular nature of a solid precursor ensure process stability and device-to-device uniformity.

Superior Deposition Control: Achieving High Growth Rates in Catalytic ALD

In catalytic atomic layer deposition (ALD) for SiO2 films, Tris(tert-butoxy)silanol (TBS) enables exceptionally high growth rates. When used with a trimethylaluminum (TMA) catalyst, TBS has demonstrated SiO2 film growth rates as high as 2.3 nm/cycle at 200 °C. This is orders of magnitude higher than typical thermal ALD processes. A close analog, tris(tert-pentoxy)silanol (TPS), also enables rapid growth but its liquid phase can lead to higher reactivity and an earlier loss of deposition selectivity in some processes compared to solid-phase TBS. The controlled decomposition of TBS allows for the growth of highly conformal, carbon-free SiO2 films at low temperatures, a critical requirement for back-end-of-line (BEOL) semiconductor processing.

Evidence DimensionALD Growth Rate (SiO2)
Target Compound DataUp to 2.3 nm/cycle (with TMA catalyst at 200 °C)
Comparator Or BaselineTris(tert-pentoxy)silanol (TPS): Also enables rapid growth, but can have higher reactivity affecting selectivity
Quantified DifferenceTBS is a well-established solid precursor for high-rate, selective catalytic ALD, while liquid TPS shows differences in reactivity.
ConditionsCatalytic Atomic Layer Deposition (ALD) with TMA catalyst.

For manufacturing advanced microelectronics, achieving high deposition rates without sacrificing film quality or process selectivity directly translates to higher throughput and lower production costs.

Structural Control in Sol-Gel Processes: Preventing Uncontrolled Polymerization

The rate of hydrolysis for alkoxysilanes is highly dependent on steric bulk, following the general trend: methoxy > ethoxy > tert-butoxy. Standard precursors like TEOS, with less bulky ethoxy groups, hydrolyze and condense rapidly, which is suitable for bulk gels but prevents the formation of discrete, cage-like molecules. The sterically demanding tert-butoxy groups on Tris(tert-butoxy)silanol kinetically stabilize the molecule against self-condensation. This stability is crucial for its use as a building block for well-defined structures, such as incompletely condensed silsesquioxanes, which serve as molecular platforms for catalysts and hybrid materials. This level of structural precision is inaccessible using rapidly gelling precursors like TEOS.

Evidence DimensionHydrolysis/Condensation Rate Control
Target Compound DataSlow, controlled reaction due to high steric hindrance from three tert-butoxy groups.
Comparator Or BaselineTEOS: Rapid, difficult-to-control hydrolysis and condensation due to smaller ethoxy groups.
Quantified DifferenceQualitative but significant difference in reaction kinetics, enabling molecular construction vs. bulk network formation.
ConditionsAqueous or non-aqueous sol-gel synthesis conditions.

Procuring this compound allows for the synthesis of high-value, molecularly precise materials, whereas using a generic substitute like TEOS would result in a low-value, amorphous bulk polymer.

High-Throughput Manufacturing of Conformal SiO2 Films for Microelectronics

As a silicon oxide source for rapid or catalytic Atomic Layer Deposition (ALD), Tris(tert-butoxy)silanol is the right choice for depositing highly conformal, pure SiO2 insulating layers at low temperatures. Its high growth rate per cycle significantly increases manufacturing throughput compared to conventional precursors, which is a critical economic driver in semiconductor fabrication.

Precursor for Vapor-Deposited Metal Silicate Gate Dielectrics

This compound is used as a co-reactant with metal-organic precursors, such as tetrakis(dimethylamino)hafnium, for the vapor phase deposition of high-k metal silicate glass films like hafnium silicate. Its high purity and predictable reactivity are essential for achieving the precise stoichiometry and electrical properties required for advanced transistor gate insulators.

Synthesis of Structurally Defined Silsesquioxane (POSS) Building Blocks

The compound's single reactive site and steric bulk make it an ideal starting material for synthesizing incompletely condensed silsesquioxanes (e.g., trisilanol-POSS). These cage-like molecules are valuable as molecular supports for single-site catalysts, property modifiers for polymers, and building blocks for advanced hybrid materials where precise molecular architecture is key.

Other CAS

18166-43-3

Wikipedia

Tris(tert-butoxy)silanol

Dates

Last modified: 08-15-2023

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